2-(Prop-2-en-1-yloxy)ethane-1-sulfonamide
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Overview
Description
2-(Prop-2-en-1-yloxy)ethane-1-sulfonamide is an organic compound with the molecular formula C5H11NO3S It is characterized by the presence of an allyloxy group attached to an ethane backbone, which is further connected to a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-en-1-yloxy)ethane-1-sulfonamide typically involves the reaction of allyl alcohol with ethane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is subsequently converted to the sulfonamide by treatment with ammonia or an amine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-en-1-yloxy)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
2-(Prop-2-en-1-yloxy)ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and surfactants, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Prop-2-en-1-yloxy)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the allyloxy group can participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
2-(Propan-2-yloxy)ethane-1-sulfonamide: Similar structure but with a propan-2-yloxy group instead of an allyloxy group.
2-(But-2-en-1-yloxy)ethane-1-sulfonamide: Contains a but-2-en-1-yloxy group, providing different reactivity and properties.
Uniqueness
2-(Prop-2-en-1-yloxy)ethane-1-sulfonamide is unique due to its allyloxy group, which imparts specific reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents.
Properties
Molecular Formula |
C5H11NO3S |
---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
2-prop-2-enoxyethanesulfonamide |
InChI |
InChI=1S/C5H11NO3S/c1-2-3-9-4-5-10(6,7)8/h2H,1,3-5H2,(H2,6,7,8) |
InChI Key |
KRIXPTFEQFLNMV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCS(=O)(=O)N |
Origin of Product |
United States |
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